molecular formula C24H19FIN3O5 B11546157 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate (non-preferred name)

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate (non-preferred name)

Cat. No.: B11546157
M. Wt: 575.3 g/mol
InChI Key: FWNGQRRAZPPXQU-XODNFHPESA-N
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Description

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of fluorophenyl, methoxyphenyl, and iodobenzoate groups, making it a subject of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling with the iodobenzoate moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and iodinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodobenzoate moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-({[(3-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate
  • 4-{(E)-[2-({[(3-bromophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate
  • 4-{(E)-[2-({[(3-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate

Uniqueness

The uniqueness of 4-{(E)-[2-({[(3-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-iodobenzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C24H19FIN3O5

Molecular Weight

575.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C24H19FIN3O5/c1-33-21-11-15(9-10-20(21)34-24(32)18-7-2-3-8-19(18)26)13-28-29-22(30)14-27-23(31)16-5-4-6-17(25)12-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

FWNGQRRAZPPXQU-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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